3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H7N5/c7-6-1-4(10-11-6)5-2-8-3-9-5/h1-3H,(H,8,9)(H3,7,10,11) |
InChI Key |
MUSJWVRKVNAVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)C2=CN=CN2 |
Origin of Product |
United States |
Spectroscopic and Crystallographic Characterization of 3 1h Imidazol 4 Yl 1h Pyrazol 5 Amine Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For the 3-(1H-imidazol-4-yl)-1H-pyrazol-5-amine scaffold, both ¹H and ¹³C NMR provide critical data for structural confirmation.
The proton NMR spectrum of this scaffold is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) and imidazole (B134444) rings, as well as those on the amine and NH groups. Analysis of a related compound, N⁵-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, reveals characteristic chemical shifts that can be extrapolated. europeanreview.org Protons on the pyrazole and aromatic rings typically appear in the downfield region of δ 6.3-7.75 ppm. europeanreview.org The amine (NH₂) and imidazole/pyrazole NH protons are expected to appear as broad singlets, with their exact positions influenced by solvent and concentration. For instance, in the benzimidazole (B57391) analog, the NH protons appear at δ 4.1 ppm and the benzimidazole NH at δ 5.4 ppm, while the pyrazole NH proton is significantly downfield at δ 12.1 ppm. europeanreview.org The singlet nature of the pyrazole C4-H is a key identifying feature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole C2-H | ~7.8-8.2 | Singlet |
| Imidazole C5-H | ~7.0-7.4 | Singlet |
| Pyrazole C4-H | ~5.8-6.2 | Singlet |
| NH₂ | Variable (broad) | Singlet |
| Imidazole NH | Variable (broad) | Singlet |
| Pyrazole NH | Variable (broad, downfield) | Singlet |
Data is predicted based on analogous structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the this compound scaffold, distinct signals are expected for each unique carbon atom in the imidazole and pyrazole rings. In related 1,3-diarylpyrazole structures, the carbon signals for the pyrazole ring are well-defined. mdpi.com The carbon atom C5, bearing the amine group, would likely appear in the range of δ 140-150 ppm, while the C3 carbon, attached to the imidazole ring, would be in a similar region. The C4 carbon of the pyrazole ring is expected to be more upfield. The imidazole ring carbons would also show characteristic shifts, typically with the C2 carbon appearing further downfield than the C4 and C5 carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole C3 | ~145-155 |
| Pyrazole C4 | ~95-105 |
| Pyrazole C5 | ~140-150 |
| Imidazole C2 | ~135-140 |
| Imidazole C4 | ~115-125 |
| Imidazole C5 | ~110-120 |
Data is predicted based on analogous structures.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, the IR spectrum would be characterized by absorptions corresponding to N-H, C-N, C=N, and C-H bonds within the heterocyclic rings.
Studies on 3(5)-aminopyrazoles show characteristic vibrational bands that are applicable here. mdpi.com The N-H stretching vibrations of the primary amine (NH₂) and the ring NH groups are expected to appear as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings typically occur around 3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole and imidazole rings are expected in the 1500-1650 cm⁻¹ region. The N-H bending vibrations (scissoring) of the amino group usually appear around 1600-1650 cm⁻¹. C-N stretching vibrations can be observed in the 1250-1350 cm⁻¹ range.
Table 3: Key IR Absorption Bands for this compound Scaffolds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine & Ring) | 3200 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | ~3100 | Medium-Weak |
| C=N / C=C Stretch (Ring) | 1500 - 1650 | Medium-Strong |
| N-H Bend (Amine) | 1600 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Data is based on characteristic frequencies for aminopyrazoles and imidazoles. mdpi.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₆H₇N₅), the molecular weight is approximately 149.16 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation pattern would be characteristic of the linked heterocyclic system. Initial fragmentation could involve the loss of small, stable molecules. For example, the pyrazole ring can undergo cleavage with the loss of HCN or N₂. nist.gov The imidazole ring is relatively stable, but fragmentation can occur. A prominent fragment is often observed at m/z 81, corresponding to the cleavage of the side chain from the imidazole ring, as seen in the mass spectrum of histamine (B1213489) which has an ethylamine (B1201723) group attached to an imidazole ring. nist.gov Analysis of the benzimidazole-fused analog, N⁵-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, showed a clear molecular ion peak, confirming the stability of the core structure under ionization. europeanreview.org
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 150.08 | Protonated Molecular Ion |
| M⁺ | 149.07 | Molecular Ion |
| [M-NH₂]⁺ | 133.06 | Loss of amino radical |
| [M-HCN]⁺ | 122.06 | Loss of hydrogen cyanide from a ring |
| C₄H₄N₂⁺ | 80.04 | Fragment corresponding to imidazole ring |
Data is predicted based on molecular formula and common fragmentation pathways of related heterocycles.
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, data from related structures, such as a pyrazolo[3,4-b]pyrazine derivative, can offer valuable insights. nih.gov
It is expected that both the pyrazole and imidazole rings would be largely planar. The bond connecting the two rings (C3 of pyrazole to C4 of imidazole) would allow for rotational freedom, leading to a specific dihedral angle in the solid state that minimizes steric hindrance and maximizes favorable intermolecular packing. A key feature in the crystal packing would be an extensive network of hydrogen bonds. The amino group (NH₂) and the NH groups on both rings are excellent hydrogen bond donors, while the sp²-hybridized nitrogen atoms in the rings are effective hydrogen bond acceptors. These interactions, such as N-H···N, are expected to link molecules into chains, sheets, or more complex three-dimensional architectures, significantly influencing the material's physical properties. nih.gov
Table 5: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| C-N bond lengths (ring) | 1.32 - 1.39 Å |
| C=N bond lengths (ring) | 1.30 - 1.35 Å |
| C-C bond lengths (ring) | 1.36 - 1.42 Å |
| Inter-ring C-C bond | ~1.46 Å |
| Hydrogen Bond Type | N-H···N |
| Common Crystal Packing Motif | Chains or sheets via H-bonding |
Data is predicted based on typical values for heterocyclic structures and analysis of similar compounds. nih.gov
Computational and Theoretical Investigations of 3 1h Imidazol 4 Yl 1h Pyrazol 5 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method for studying the molecular and electronic properties of heterocyclic compounds due to its balance of accuracy and computational cost. eurasianjournals.comnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. purkh.commdpi.com This process involves finding the minimum energy conformation by calculating geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.net For 3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine, DFT would predict a largely planar structure due to the aromatic nature of the pyrazole (B372694) and imidazole (B134444) rings. nih.gov
The electronic structure is primarily investigated through Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. semanticscholar.org The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical descriptor of molecular reactivity and stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.govsemanticscholar.org In pyrazole-imidazole systems, the HOMO is often distributed across the electron-rich heterocyclic rings, while the LUMO's location can indicate sites susceptible to nucleophilic attack.
Table 1: Representative DFT-Calculated Electronic Properties of Pyrazole-Imidazole Scaffolds
| Parameter | Description | Typical Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |
| Dipole Moment | Measure of molecular polarity | 3.0 to 6.5 D |
Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. researchgate.net These calculations help assign the absorption bands observed in experimental spectra to specific molecular vibrations, such as N-H stretching in the amine and imidazole groups, C=N stretching within the rings, and ring deformation modes. mdpi.comwisdomlib.org Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor to improve agreement. researchgate.net
Electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. semanticscholar.org The calculated wavelength of maximum absorption (λmax) can then be compared with experimental spectra, providing insights into the electronic structure of the molecule. researchgate.net
Table 2: Theoretically Predicted IR Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
| N-H Stretching | Amine (-NH2), Imidazole (N-H) | 3500 - 3300 |
| C-H Stretching | Aromatic Rings | 3100 - 3000 |
| C=N Stretching | Pyrazole and Imidazole Rings | 1650 - 1550 |
| C-N Stretching | Pyrazole and Imidazole Rings | 1350 - 1250 |
| N-H Bending | Amine (-NH2) | 1620 - 1580 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. semanticscholar.orgeurjchem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.
A key aspect of NBO analysis is the examination of donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from the donor to the acceptor orbital. researchgate.net For this compound, significant interactions would be expected, such as the delocalization of nitrogen lone pairs (LP) into the antibonding π* orbitals of the aromatic rings (LP(N) → π*(C=N)). These interactions are crucial for the molecule's stability and electronic properties.
Table 3: Significant NBO Donor-Acceptor Interactions in Pyrazole-Imidazole Systems
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (NAmine) | π* (C=C)Pyrazole | > 20 | Resonance, charge delocalization |
| LP (N)Pyrazole | π* (C=N)Imidazole | > 15 | Inter-ring conjugation |
| π (C=C)Imidazole | π* (C=N)Pyrazole | > 10 | π-system delocalization |
| σ (C-H) | σ* (C-N) | < 5 | Hyperconjugation |
Molecular Modeling and Simulation Approaches
While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with biological macromolecules, providing a dynamic perspective on its potential as a therapeutic agent.
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govarabjchem.org This technique is central to structure-based drug design. researchgate.net Using software like AutoDock or MOE, the ligand is flexibly placed into various conformations within the protein's binding pocket, and a scoring function is used to estimate the binding energy (or affinity), typically reported in kcal/mol. nih.govmdpi.com
For a molecule like this compound, docking studies can identify key interactions that stabilize the ligand-protein complex. These interactions often include:
Hydrogen Bonds: Formed between the amine and N-H groups of the ligand and polar residues (e.g., Ser, Thr, Gln) in the protein. nih.gov
Pi-Pi Stacking: Aromatic interactions between the pyrazole or imidazole rings and aromatic residues like Phe, Tyr, or Trp.
Hydrophobic Interactions: Between the heterocyclic rings and nonpolar residues. researchgate.net
The results provide a plausible binding hypothesis, highlighting which structural features of the ligand are most important for target recognition and inhibition. nih.gov
Table 4: Representative Molecular Docking Results for Pyrazole-Imidazole Derivatives Against Kinase Targets
| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| EGFR (1M17) | Derivative 7e | -7.69 | MET793, LYS745 |
| VEGFR-2 (2QU5) | Derivative 1b | -10.09 | CYS919, ASP1046 |
| CDK2 (2VTO) | Derivative 2b | -10.35 | LEU83, LYS33, GLN131 |
| Aurora A (2W1G) | Derivative 1d | -8.57 | ARG220, LYS162 |
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system (including the protein, ligand, and surrounding solvent), generating a trajectory of atomic positions and velocities over a set period, often ranging from nanoseconds to microseconds. researchgate.net
The stability of the complex is evaluated by analyzing this trajectory. Key metrics include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable, plateauing RMSD value suggests the complex has reached equilibrium and the binding pose is stable. scielo.brnih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein. researchgate.net
MD simulations can confirm whether the key interactions identified in docking are maintained over time and provide a more refined estimate of the binding free energy using methods like MM/PBSA or MM/GBSA. nih.govresearchgate.net
Table 5: Typical Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Indication of Stability |
| RMSD (Protein Backbone) | Conformational change of the protein over time | Low, stable value (< 3 Å) |
| RMSD (Ligand) | Positional stability of the ligand in the binding site | Low, stable value (< 2 Å) |
| RMSF (per residue) | Flexibility of individual amino acid residues | Low fluctuations in binding site residues |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific H-bond exists | High occupancy (> 50%) for key interactions |
| Binding Free Energy (MM/GBSA) | Calculation of the free energy of binding | More negative values indicate stronger binding |
Lack of Publicly Available Research Hinders In-Depth Analysis of this compound
Searches for in silico prediction methodologies for drug-likeness assessment and the analysis of molecular descriptors relevant to the biological research of this compound also yielded no specific results. The scientific literature readily contains computational studies on related pyrazole and imidazole derivatives, highlighting a broad interest in this class of compounds for potential therapeutic applications. However, the specific compound of interest does not appear to have been the subject of published computational analysis.
Without access to research data on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. The creation of data tables and the presentation of detailed research findings are contingent upon the availability of primary research, which, in this case, is not present in the public domain.
Therefore, the subsequent sections of the proposed article, "," including "In Silico Prediction Methodologies for Drug-likeness Assessment" and "Analysis of Molecular Descriptors Relevant to Biological Research," cannot be developed at this time. Further research into this specific chemical compound is required before a comprehensive computational and theoretical analysis can be provided.
Structure Activity Relationship Sar and Pharmacophore Analysis of 3 1h Imidazol 4 Yl 1h Pyrazol 5 Amine Derivatives
Elucidation of Key Structural Features for Biological Modulation
The biological activity of imidazole-pyrazole hybrids is highly dependent on the nature and position of various substituents on both heterocyclic rings. SAR studies have identified several key structural features that are critical for modulating the biological effects of these compounds.
The pyrazole (B372694) core is a primary site for modification. The substituents at the N-1, C-3, and C-5 positions of the pyrazole ring significantly influence the compound's potency and selectivity. For instance, in a series of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles containing an imidazole (B134444) fragment, the nature of the substituent on the pyrazole ring was critical for antibacterial activity. A shift of a trifluoromethyl (-CF3) group from the 5-position to the 3-position and the replacement of a phenyl group with a methyl group at the N-1 position led to a sharp decrease in activity against Xanthomonas axonopodis pv. citri (Xac). nih.gov
Similarly, the substitution pattern on the imidazole moiety plays a vital role. The presence of bulky or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. researchgate.net In some series, the length of an alkyl linker connecting the imidazole moiety to another part of the molecule also dictates the biological potency. For example, the antibacterial activity of certain imidazole-decorated pyrazole derivatives showed a clear dependency on the length of an alkyl chain, with optimal activity observed with a six-carbon linker. nih.gov
The amine group at the C-5 position of the pyrazole ring (as in the parent compound 3-(1H-Imidazol-4-YL)-1H-pyrazol-5-amine) is another key feature. This group can act as a hydrogen bond donor, which is often a crucial interaction for binding to target proteins. Modifications at this position, such as acylation or substitution, can dramatically alter the biological profile. researchgate.net
Table 1: SAR of Pyrazole-based Meprin Inhibitors
This table illustrates how structural modifications at position 3(5) of a 3,4,5-substituted pyrazole core influence inhibitory activity against meprin α.
| Compound | R Group | Inhibition (IC50 in nM) |
| 7a | Phenyl | 5.0 ± 0.9 |
| 14a | Methyl | 102 ± 17 |
| 14b | Benzyl | 211 ± 13 |
| 14c | Cyclopentyl | 7.0 ± 1.1 |
Data sourced from scientific literature. nih.gov
Rational Design of Analogues Based on SAR Principles
The insights gained from SAR studies provide a foundation for the rational design of new, more effective analogues. This approach involves the deliberate modification of a lead compound's structure to enhance its desired biological activity and pharmacokinetic properties while minimizing off-target effects. researchgate.net
One common strategy is to modify substituents on the aromatic rings of the pyrazole scaffold. For example, after identifying a potent 1,3-diarylpyrazole hit from a high-throughput screen, researchers synthesized a library of analogues by introducing variations at different positions of the aryl rings to investigate the influence of these changes on cytotoxicity and antiparasitic activity. mdpi.com This systematic approach allows for the optimization of interactions with the target protein.
Another successful strategy involves modifying the linker between the core heterocyclic structures or adding new functional groups to explore different regions of the target's binding pocket. In the design of potent inhibitors for Fms-like receptor tyrosine kinase 3 (FLT3), a step-by-step structural optimization of 1H-pyrazole-3-carboxamide derivatives showed that the combination of a piperazine (B1678402) ring in a hydrophilic pocket, a benzene (B151609) ring as a linker, and a bulkier fused ring in a deep hydrophobic pocket significantly increased inhibitory activity. mdpi.com
The principle of active substructure splicing is also employed, where known active fragments (pharmacophores) are combined to create novel hybrid molecules. This was demonstrated in the design of new antibacterial agents by decorating a 2-(pyrazol-4-yl)-1,3,4-oxadiazole core with an imidazole fragment. nih.gov This rational design process often leads to the discovery of compounds with significantly improved potency and selectivity. nih.govrsc.org
Table 2: Bioactivity of Imidazole-Decorated 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles
This table shows the in vitro antibacterial activity of synthesized compounds against various pathogens, highlighting the effectiveness of rational design based on SAR.
| Compound | Alkyl Linker (n) | EC50 (μg/mL) vs Xoo | EC50 (μg/mL) vs Xac | EC50 (μg/mL) vs Psa |
| 7a | 4 | 22.15 | 25.61 | 39.86 |
| 7b | 5 | 15.43 | 18.93 | 31.54 |
| 7c | 6 | 7.40 | 11.22 | 22.87 |
| 7d | 8 | 10.26 | 13.57 | 25.41 |
| 7e | 10 | 18.77 | 21.49 | 33.62 |
| 7f | 12 | 25.43 | 29.85 | 41.29 |
| BT (Control) | - | 31.94 | 50.51 | 114.76 |
| TC (Control) | - | 76.81 | 66.98 | 74.98 |
Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri; Psa: Pseudomonas syringae pv. actinidiae. Data sourced from scientific literature. nih.gov
Pharmacophore Modeling in the Design of Novel Imidazole-Pyrazole Hybrids
Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. pjps.pk This model serves as a template for designing new molecules or for searching databases to find existing compounds with the desired activity. nih.gov
For pyrazole derivatives, pharmacophore models have been successfully developed to explain their antiproliferative activities. One such study on pyrazole derivatives with activity against human ovarian adenocarcinoma cells generated a three-point pharmacophore model. This model consisted of two hydrophobic groups and one hydrogen bond acceptor, which were identified as the key features for biological activity. pjps.pk Such a model provides a 3D-QSAR (Quantitative Structure-Activity Relationship) that can predict the activity of new molecules before they are synthesized. pjps.pk
In the context of imidazole-pyrazole hybrids, pharmacophore modeling can be used to identify potential molecular targets. For instance, in a study on imidazole[1,2-a] pyrazine (B50134) derivatives, pharmacophore modeling and target prediction identified Staphylococcus aureus Pyruvate carboxylase (SaPC) as the most likely target for a promising antibacterial compound. espublisher.com Subsequent molecular docking studies confirmed a strong binding interaction, validating the prediction of the pharmacophore model. espublisher.com This integrated approach of pharmacophore modeling, target prediction, and molecular docking provides valuable insights for the optimization and development of novel imidazole-pyrazole hybrids as antimicrobial agents. espublisher.comnih.gov
Mechanistic Studies and Target Identification for 3 1h Imidazol 4 Yl 1h Pyrazol 5 Amine Scaffolds
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the 3-(1H-imidazol-4-yl)-1H-pyrazol-5-amine scaffold have demonstrated inhibitory activity against a range of enzymes, with a primary focus on protein kinases due to their critical role in cellular signaling and disease pathogenesis.
Kinase Inhibition:
A significant body of research has focused on the development of pyrazole-based compounds as kinase inhibitors. nih.govmdpi.com These inhibitors often target the ATP-binding site of kinases, competing with the endogenous ATP molecule and thereby preventing the phosphorylation of substrate proteins. mdpi.comacs.org The pyrazole (B372694) and imidazole (B134444) rings are key components in forming hydrogen bond networks with the hinge region of various kinases. nih.gov
For instance, a series of 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives were developed as potent inhibitors of Spleen Tyrosine Kinase (Syk), a crucial mediator in the B cell receptor (BCR) signaling pathway. researchgate.netnih.gov Starting from a lead compound with an IC50 of 15.8 μM, structural optimization led to the discovery of compound 19q , a highly potent Syk inhibitor with an IC50 of 0.52 nM. researchgate.netnih.gov
Another notable example is AT9283, a multitargeted kinase inhibitor based on a pyrazol-4-yl urea (B33335) scaffold. acs.org This compound inhibits Aurora A and Aurora B kinases, as well as Janus kinase 2 (JAK2) and the Abl tyrosine kinase (including the T315I mutant). acs.org The pyrazole and imidazole moieties of a related compound were observed to form hydrogen bonds with the hinge regions of four different kinases, although these interactions were weaker compared to AT9283. nih.gov
Furthermore, derivatives of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have been investigated as kinase inhibitors, with some compounds showing activity against a range of kinases, including Aurora-A. nih.govnih.gov The imidazo[4,5-b]pyridine scaffold itself is known to interact with the hinge region of kinases. nih.gov
The versatility of the pyrazole scaffold is also evident in its application to other kinase families. For example, pyrazole derivatives have been designed as inhibitors of:
BCR-ABL kinase: In one study, the pyridine (B92270) ring of a pyrazole-based inhibitor acted as the hinge-binding moiety, similar to imatinib, by accepting a hydrogen bond from Met318. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): A pyrazole-based inhibitor demonstrated hydrogen bonding between the NH of the pyrazole ring and Glu81, and the carboxamide moiety with Leu83. nih.gov
Fibroblast Growth Factor Receptor (FGFR): AZD4547, a type I inhibitor, forms four hydrogen bonds involving the pyrazole N and NH, amide NH, and a methoxy (B1213986) oxygen. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK): A novel class of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective p38 MAPK inhibitors. nih.gov
Casein Kinase 1δ/ε (CK1δ/ε): N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of inhibitors for these kinases.
Other Enzyme Targets:
Beyond kinases, the this compound scaffold and related pyrazole structures have shown inhibitory potential against other enzyme classes.
Pancreatic Lipase (B570770) (PL): N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives were designed as potential PL inhibitors for the management of obesity. europeanreview.org One derivative, (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, exhibited potent inhibition of PL. europeanreview.org
Amine Oxidases: A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of monoamine oxidases, swine kidney oxidase, and bovine serum amine oxidase. researchgate.net
N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): Pyrazole-based inhibitors of this bacterial enzyme are being explored as potential antibiotics.
Elucidation of Molecular Interaction Modes
The efficacy of this compound derivatives as enzyme inhibitors is intrinsically linked to their specific molecular interactions within the enzyme's active site. X-ray crystallography and molecular docking studies have been instrumental in revealing these binding modes.
A common and critical interaction involves the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding site. acs.org The pyrazole and imidazole rings of these scaffolds are well-suited for this, with the pyridine nitrogen atom often hydrogen bonding to the backbone NH of an alanine (B10760859) residue (e.g., Ala213 in Aurora-A) and the imidazole NH interacting with the carbonyl of the same residue. nih.gov
In the case of CDK2 inhibitors, the NH directly attached to the pyrazole ring can form a hydrogen bond with Glu81, while a carboxamide substituent can interact with Leu83. nih.gov For BCR-ABL inhibitors, the amide linker can form two additional hydrogen bonds with Glu286 and Asp381, and the pyrazole ring can engage in pi-pi stacking with Thr315. nih.gov
The binding mode can also be influenced by substituents on the core scaffold. For instance, co-crystallization studies of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives with Aurora-A revealed that the orientation of the pyrazole N1-substituent can vary significantly. nih.govnih.gov Some analogues interact with the P-loop, making van der Waals contacts, while others engage with Thr217 in the post-hinge region. nih.govnih.gov
Molecular docking simulations have further supported these findings and provided insights into the binding of pyrazole derivatives to other enzymes. For example, a potent pancreatic lipase inhibitor was shown to form five conventional hydrogen bonds with key residues including GLU253, ILE78, and ASP79. europeanreview.org
The table below summarizes key molecular interactions observed for various derivatives.
| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |
| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine | Syk | Not specified | Not specified |
| Pyrazol-4-yl urea (AT9283) | Aurora A/B, JAK2, Abl | Not specified | Not specified |
| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Aurora-A | Ala213, Val147, Gly142, Thr217 | Hydrogen bonds, Van der Waals contacts |
| Pyrazole-based BCR-ABL inhibitor | BCR-ABL | Met318, Glu286, Asp381, Thr315 | Hydrogen bonds, pi-pi stacking |
| Pyrazole-based CDK2 inhibitor | CDK2 | Glu81, Leu83 | Hydrogen bonds |
| 5-amino-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAPK | Threonine 106 | Hydrogen bond |
| N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine | Pancreatic Lipase | GLU253, ILE78, ASP79, PHE258 | Hydrogen bonds |
Cellular Pathway Interventions of this compound Derivatives
The enzymatic inhibition exerted by this compound derivatives translates into modulation of various cellular signaling pathways, which underlies their therapeutic potential.
Derivatives targeting Syk kinase, for example, can effectively interfere with the B cell receptor (BCR) signaling pathway. researchgate.netnih.gov Abnormal activation of Syk is linked to the development of hematological malignancies, making its inhibition a promising therapeutic strategy. researchgate.netnih.gov The potent Syk inhibitor 19q was shown to effectively reduce the phosphorylation of the downstream effector PLCγ2 in Ramos cells, a human Burkitt's lymphoma cell line. researchgate.netnih.gov
In the context of cancer, pyrazole derivatives have been shown to interfere with multiple pathways crucial for cell proliferation and survival. For instance, some 5-aminopyrazole derivatives have been found to interfere with the p38MAPK and VEGFR-2 signaling pathways. mdpi.com Investigation into the mechanism of action of certain triazole/pyrazole hybrids revealed their ability to block the cell cycle at the G2/M phase, downregulate the anti-apoptotic protein Bcl-2, and upregulate the pro-apoptotic protein Bax, indicating a pro-apoptotic mechanism. mdpi.com
The multi-targeted kinase inhibitor AT9283, which inhibits Aurora kinases, has been shown to induce a polyploid cellular phenotype, a characteristic outcome of Aurora B kinase inhibition. acs.org
Furthermore, some pyrazole derivatives have been investigated for their neuroprotective potential by modulating apoptotic pathways. Certain 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives have shown the ability to interfere with the Bax-mediated activation of caspases, which are key executioners of apoptosis. turkjps.org
The table below provides a summary of the cellular pathway interventions by different derivatives.
| Compound Class | Primary Target(s) | Cellular Pathway(s) Intervened | Cellular Outcome |
| 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine | Syk | B cell receptor (BCR) signaling | Reduced phosphorylation of PLCγ2 |
| 5-Aminopyrazole derivatives | p38MAPK, VEGFR-2 | p38MAPK and VEGFR-2 signaling | Not specified |
| Triazole/pyrazole hybrids | Not specified | Cell cycle, Apoptosis | G2/M cell cycle arrest, Pro-apoptotic effects |
| Pyrazol-4-yl urea (AT9283) | Aurora A/B | Cell cycle | Induction of polyploidy |
| 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide | Caspases | Apoptosis | Neuroprotection |
Future Perspectives and Research Directions for the 3 1h Imidazol 4 Yl 1h Pyrazol 5 Amine Chemical Space
Development of Advanced Synthetic Methodologies
The synthesis of 5-aminopyrazoles, the core of the target compound, has traditionally been achieved through the reaction of β-ketonitriles with hydrazines. beilstein-journals.org However, future research is directed towards more efficient, sustainable, and versatile synthetic strategies. Advanced methodologies are focusing on multi-component reactions (MCRs), novel catalytic systems, and green chemistry approaches to streamline the synthesis of the 3-(1H-imidazol-4-yl)-1H-pyrazol-5-amine scaffold and its analogues.
Key areas for future development include:
One-Pot and Multi-Component Reactions: The use of MCRs, such as reacting a hydrazine (B178648), a β-ketonitrile, and a β-diketone under solvent-free conditions, allows for the construction of complex pyrazole (B372694) derivatives in a single step, enhancing efficiency and reducing waste. beilstein-journals.org
Novel Catalysts: The exploration of catalysts like nano-ZnO has shown promise in accelerating the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine, leading to excellent yields. nih.gov Future work could adapt such catalysts for the synthesis of the imidazole-pyrazole scaffold.
Ionic Liquids: Using ionic solvents such as [bmim]Br can improve reaction yields and facilitate product isolation in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles, a strategy that could be applied to other complex derivatives. beilstein-journals.org
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Applying this technology to the synthesis of the title compound could enable more efficient and reproducible production for further studies.
These advanced methods promise to expand the accessible chemical space around the this compound core, enabling the rapid generation of diverse compound libraries for biological screening.
Application of Chemoinformatics and Machine Learning in Scaffold Optimization
Computational approaches are becoming indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Chemoinformatics and machine learning (ML) offer powerful tools to analyze the structure-activity relationships (SAR) of the this compound scaffold and guide the design of new analogues with improved properties. nih.gov
Future applications in this domain will likely focus on:
Quantitative Structure-Activity Relationship (QSAR): Predictive QSAR models, including Hologram QSAR (HQSAR), can be developed to identify key structural fragments that positively or negatively influence biological activity. nih.gov For instance, studies on imidazole-based inhibitors have successfully used HQSAR and AutoQSAR to pinpoint molecular features essential for cruzain inhibition. nih.gov
Molecular Docking and Dynamics: These techniques are used to predict the binding interactions between a ligand and its protein target at the molecular level. nih.gov Docking simulations can help rationalize the observed activity of existing derivatives and prospectively design new compounds with enhanced binding affinity. For example, docking was used to confirm that novel pyrazole compounds interacted effectively within the protein pockets of insect targets. rsc.org
Machine Learning Models: ML algorithms can analyze large datasets to predict various properties, including biological activity, pharmacokinetics, and toxicity. mdpi.compremierscience.com Techniques like K-Nearest Neighbors and deep neural networks can improve the accuracy of virtual screening campaigns, helping to prioritize which derivatives of the this compound scaffold should be synthesized and tested. mdpi.compremierscience.com
By integrating these computational methods, researchers can more efficiently navigate the chemical space, reducing the time and cost associated with traditional trial-and-error approaches to drug development. nih.gov
Table 1: Chemoinformatic and Machine Learning Applications in Scaffold Optimization
| Computational Technique | Application | Potential Benefit for Scaffold Optimization |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Identifies statistical relationships between molecular structure and biological activity. nih.gov | Predicts the activity of unsynthesized derivatives; guides modification to enhance potency. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | Elucidates binding modes; facilitates rational design of compounds with improved target affinity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. nih.gov | Assesses the stability of binding interactions over time; provides insights into dynamic behavior. |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a target. premierscience.com | Rapidly identifies promising candidates from vast virtual libraries for synthesis and testing. |
| Machine Learning (e.g., K-Nearest Neighbors, Deep Learning) | Builds predictive models from existing data to forecast properties of new compounds. nih.govmdpi.com | Improves prediction of bioactivity, ADMET properties, and potential off-target effects. |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole-imidazole scaffold has been associated with a broad spectrum of biological activities, making it a promising starting point for drug discovery in multiple therapeutic areas. nih.govnih.gov While significant research has focused on its anticancer potential, future investigations are poised to explore novel biological targets and expand its application to other diseases.
Recent research has identified several key targets for compounds containing the pyrazole-imidazole motif:
Oncology: Derivatives have shown potent activity as inhibitors of Spleen Tyrosine Kinase (Syk), a crucial target in hematological malignancies. researchgate.net Others act as inhibitors of Janus Kinase 1 (JAK1), and some have been shown to interact with the colchicine (B1669291) binding site in tubulin, suggesting a role as microtubule-destabilizing agents. mdpi.comnih.gov
Infectious Diseases: The scaffold has been investigated for activity against Mycobacterium tuberculosis, with derivatives targeting the essential membrane protein MmpL3. nih.gov This opens avenues for developing new treatments for tuberculosis. Additionally, antibacterial activity has been noted against phytopathogenic bacteria like Xanthomonas oryzae. nih.gov
Inflammatory and Autoimmune Diseases: As inhibitors of kinases like JAK1 and Tyrosine Kinase 2 (Tyk2), pyrazole-based compounds are being developed for the treatment of severe autoimmune disorders. mdpi.com
Future research should aim to systematically screen this compound and its derivatives against a wider range of biological targets, including other kinases, proteases, and G-protein coupled receptors (GPCRs), to uncover new therapeutic opportunities in areas such as neurodegenerative diseases and metabolic disorders.
Table 2: Investigated Biological Targets and Therapeutic Areas for the Pyrazole-Imidazole Scaffold
| Biological Target | Therapeutic Area | Finding/Activity | Reference |
|---|---|---|---|
| Spleen Tyrosine Kinase (Syk) | Oncology (Hematological Malignancies) | Potent inhibitory activity (IC50 = 0.52 nM) was achieved with a benzimidazole-pyrazole-amine derivative. | researchgate.net |
| Tubulin | Oncology | A derivative was suggested to interact with the colchicine binding site, indicating anticancer potential. | nih.gov |
| JAK1/Tyk2 Kinases | Autoimmune Diseases | Aminopyrazole derivatives have been developed as selective inhibitors for treating autoimmune conditions. | mdpi.com |
| MmpL3 | Infectious Disease (Tuberculosis) | 1,3,5-trisubstituted pyrazoles showed activity against M. tuberculosis by targeting MmpL3. | nih.gov |
| Phytopathogenic Bacteria | Agriculture (Plant Disease) | Pyrazolyl-oxadiazoles with an imidazole (B134444) fragment showed excellent activity against Xanthomonas species. | nih.gov |
Design of Targeted Derivatives for Enhanced Selectivity and Potency
A key goal in medicinal chemistry is the rational design of derivatives with high potency for their intended target and minimal activity against off-targets, thereby improving efficacy and reducing side effects. For the this compound scaffold, future research will focus on structure-based and ligand-based design strategies to create optimized derivatives.
This can be achieved through several approaches:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold is crucial. For instance, previous work on related imidazo-pyrazoles demonstrated that decorating a catechol ring or inserting a methyl group could significantly alter anticancer activity. nih.gov A thorough SAR exploration of the title compound would involve substitutions at the amine group, the pyrazole ring, and the imidazole ring to map out key interactions.
Target-Specific Modifications: Knowledge of the target's binding site allows for the design of derivatives that form specific, high-affinity interactions. In the development of a JAK1 inhibitor, an ortho substitution on the pyrazole ring proved critical for achieving selectivity over the closely related JAK2 kinase. mdpi.com Similarly, the optimization of a Syk inhibitor involved fragment-based design to exploit specific hydrophobic and solvent-accessible regions of the kinase. researchgate.net
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate a compound's potency, selectivity, and pharmacokinetic profile. The pyrazole ring itself is often considered a versatile bioisostere. mdpi.com Future work could explore replacing the amine or modifying the imidazole ring with other heterocycles to fine-tune biological activity.
By combining insights from computational modeling, SAR studies, and structural biology, researchers can strategically design the next generation of this compound derivatives with superior therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
